4-Ethoxybenzaldehyde thiosemicarbazone
Description
Properties
IUPAC Name |
[(4-ethoxyphenyl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-2-14-9-5-3-8(4-6-9)7-12-13-10(11)15/h3-7H,2H2,1H3,(H3,11,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNXZOIAXPUZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxybenzaldehyde thiosemicarbazone typically involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide. The reaction is carried out in the presence of acetic acid in ethanol. The mixture is refluxed for several hours, usually around 4-5 hours, to ensure complete reaction . The general reaction scheme is as follows:
4-Ethoxybenzaldehyde+Thiosemicarbazide→4-Ethoxybenzaldehyde thiosemicarbazone
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxybenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-ethoxybenzaldehyde thiosemicarbazone typically involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide under acidic conditions. Characterization methods such as NMR and mass spectrometry confirm the structure of the synthesized compound, which serves as a precursor for various derivatives with enhanced biological activities .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that its derivatives possess significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often range from 0.1 mg/mL to 1 μg/mL, indicating potent efficacy .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound | E. coli | 0.1 |
| S. aureus | 0.4 |
Antifungal Activity
The compound has also been evaluated for antifungal properties, showing effectiveness against fungi such as Candida albicans. The antifungal activity is comparable to standard treatments like amphotericin B, with MIC values indicating moderate to high effectiveness .
| Compound | Target Fungi | MIC (mg/mL) |
|---|---|---|
| This compound | C. albicans | 5 |
Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). The IC50 values for these compounds can be as low as 13.36 μM, highlighting their potential as anticancer agents .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 13.36 |
| DU145 | 27.73 |
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of thiosemicarbazones, including the potential to inhibit neuroinflammation and provide protection against neurodegenerative diseases. The copper(II) complexes of thiosemicarbazones have demonstrated significant therapeutic actions in preclinical models .
Case Studies and Research Findings
Several studies highlight the effectiveness of thiosemicarbazones in various applications:
- A study reported that a series of para-substituted thiosemicarbazones showed potent acetylcholinesterase inhibitory activity, suggesting potential use in treating Alzheimer's disease .
- Another research focused on the synthesis of novel thiosemicarbazones from furan derivatives demonstrated significant antibacterial and antifungal activities against multiple pathogens .
Mechanism of Action
The mechanism of action of 4-Ethoxybenzaldehyde thiosemicarbazone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes like acetylcholinesterase by binding to the active site, thereby preventing the breakdown of acetylcholine.
Anticancer Activity: It induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiosemicarbazones
Electron-Donating vs. Electron-Withdrawing Groups
- 4-Nitrobenzaldehyde Thiosemicarbazone: The nitro (–NO₂) group is strongly electron-withdrawing, enhancing the electrophilicity of the thiosemicarbazone backbone. In cholinesterase inhibition assays, nitro-substituted derivatives displayed superior inhibitory activity (IC₅₀ = 0.89 µM for BChE) compared to ethoxy analogs (IC₅₀ = 2.34 µM) . This suggests electron-withdrawing groups improve target binding, likely through stronger dipole interactions with enzyme active sites.
- 4-Methoxybenzaldehyde Thiosemicarbazone : The methoxy (–OCH₃) group, smaller than ethoxy, showed moderate cytotoxicity in ruthenium(II)-p-cymene complexes. The shorter alkyl chain may reduce steric hindrance, facilitating cellular uptake .
Bulkier Substituents and Steric Effects
- 4-Benzyloxybenzaldehyde Thiosemicarbazone : The benzyloxy (–OCH₂C₆H₅) group introduces significant steric bulk, which reduced antimicrobial activity compared to smaller substituents. However, its Cd(II) complex exhibited unique luminescent properties, highlighting applications beyond bioactivity .
- (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone : The isopropyl group created steric hindrance, yet the compound demonstrated potent antifungal activity (MIC = 8 µg/mL against Candida albicans), attributed to optimized hydrophobic interactions with fungal membranes .
Amino and Hydroxy Substitutions
- 4-Dimethylaminobenzaldehyde Thiosemicarbazone: The dimethylamino (–N(CH₃)₂) group, a strong electron donor, altered charge distribution, enhancing solubility in polar solvents. However, its anticholinesterase activity was lower than nitro analogs, indicating a trade-off between solubility and target affinity .
- 3,4-Dihydroxybenzaldehyde Thiosemicarbazone : The dihydroxy (–OH) groups enabled chelation of transition metals (e.g., Cu²⁺, Fe³⁺), broadening applications in metallodrug design. This contrasts with ethoxy derivatives, which lack metal-binding hydroxyls .
Mechanistic Insights
- Cholinesterase Inhibition : Para-nitro derivatives outperform ethoxy analogs due to stronger hydrogen bonding with catalytic triads (e.g., Ser203 in AChE) .
- Antifungal Activity : Bulky substituents like isopropyl enhance membrane penetration, while ethoxy’s moderate size balances hydrophobicity and diffusion .
- Metal Chelation : Dihydroxy derivatives form stable complexes with Cu²⁺, enabling redox cycling for oxidative stress induction in cancer cells, a mechanism absent in ethoxy derivatives .
Biological Activity
4-Ethoxybenzaldehyde thiosemicarbazone (C10H13N3OS) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves the condensation reaction between 4-ethoxybenzaldehyde and thiosemicarbazide. The process is often facilitated by the use of acetic acid as a catalyst in ethanol:
-
Reagents :
- 4-Ethoxybenzaldehyde
- Thiosemicarbazide
- Acetic acid
- Ethanol
-
Procedure :
- Dissolve 3 g of 4-ethoxybenzaldehyde in 15 mL of absolute ethanol with a catalytic amount of acetic acid.
- Add 1.8 g of thiosemicarbazide and reflux for 3–4 hours.
- Monitor the reaction via TLC, cool, and precipitate the product by adding ice-cold water.
- Characterization :
Biological Activity
The biological activity of this compound has been evaluated across various studies, indicating its potential in several therapeutic areas:
Antimicrobial Activity
Research has demonstrated that thiosemicarbazone derivatives exhibit significant antimicrobial properties. In one study, the compound was tested against various bacterial strains using the disc diffusion method and minimal inhibitory concentration (MIC) assays. The results showed promising activity against Gram-positive bacteria and certain yeasts .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 16 | Moderate against Staphylococcus aureus |
| Ni(II) complex | 8 | Strong against Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and prostate (LNCaP) cancers. The IC50 values for these cell lines were reported to be significantly lower than those for standard chemotherapeutics .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 | 20 | Cytotoxic effect observed |
| LNCaP | 15 | High antiproliferative activity |
Cholinesterase Inhibition
Another significant aspect of its biological activity is its role as an anticholinesterase agent. Studies indicate that certain derivatives, including this compound, exhibit potent inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .
| Compound | IC50 (μM) | AChE Inhibition |
|---|---|---|
| This compound | 110.19 ± 2.32 | Potent inhibitor |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound's ability to inhibit enzymes such as AChE suggests that it may interact with the active site through hydrogen bonding or hydrophobic interactions.
- Metal Complex Formation : The formation of metal complexes with transition metals can enhance the biological activity of thiosemicarbazones by altering their electronic properties and improving their solubility.
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
- A study demonstrated that this compound exhibited significant anti-tubercular activity with an IC50 value comparable to existing treatments .
- Another investigation into its antioxidant properties revealed that it could scavenge free radicals effectively, indicating potential use in oxidative stress-related conditions .
Q & A
Q. How is 4-ethoxybenzaldehyde thiosemicarbazone synthesized, and what analytical techniques confirm its purity and structure?
Methodological Answer: The synthesis involves condensing 4-ethoxybenzaldehyde with thiosemicarbazide in ethanol under reflux, catalyzed by acetic acid (1:1 molar ratio). The reaction is monitored via thin-layer chromatography (TLC) until completion (3–5 hours). Purification is achieved through recrystallization from ethanol . Structural confirmation employs:
- FT-IR spectroscopy : Key peaks include ν(N–H) at ~3150–3400 cm⁻¹, ν(C=N) at ~1550–1600 cm⁻¹, and ν(C=S) at ~750–850 cm⁻¹ .
- NMR spectroscopy : H NMR signals for the imine (HC=N) proton appear at δ 8.1–8.3 ppm, aromatic protons at δ 6.8–7.5 ppm, and ethoxy (–OCHCH) protons at δ 1.3–1.5 ppm (triplet) and δ 4.0–4.2 ppm (quartet) .
- Elemental analysis : Confirms C, H, N, and S content (±0.3% accuracy) .
Q. What are the primary biological activities of this compound, and how are these evaluated in vitro?
Methodological Answer: The compound exhibits:
- Anticholinesterase activity : Evaluated via Ellman’s assay using acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC values compared to galantamine (e.g., IC = 110.19 ± 2.32 μM for AChE inhibition) .
- Anticancer activity : Assessed via MTT assay against tumor cell lines (e.g., HL-60 leukemia, HeLa cervical cancer), with IC values indicating potency .
- Antimicrobial activity : Tested via broth microdilution (MIC values) against bacterial/fungal strains .
Advanced Research Questions
Q. How do metal complexes of this compound enhance its biological activity, and what factors influence complex stability?
Methodological Answer: Metal coordination (e.g., Fe, Cu, Pd) enhances activity by:
- Redox activity : Iron complexes generate reactive oxygen species (ROS) via Fenton-like reactions, increasing cytotoxicity .
- Lipophilicity : Neutral charge at physiological pH improves cellular uptake (e.g., Fe complexes of di-2-pyridyl ketone thiosemicarbazones) .
Stability is influenced by: - Ligand denticity : Bidentate (S, N) vs. tridentate (S, N, O) coordination modes .
- Metal ion size/charge : Smaller ions (Cu) favor square-planar geometry, while larger ions (Pd) adopt octahedral structures .
Characterization via X-ray crystallography (SHELX software ) and cyclic voltammetry (redox potentials) .
Q. What computational methods are used to model the interaction of this compound with biological targets?
Methodological Answer:
- Molecular docking : AutoDock/Vina predicts binding affinities to enzyme active sites (e.g., AChE/BChE) .
- Pharmacophore modeling : Identifies critical features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger Phase .
- ADMET prediction : SwissADME/pkCSM assess bioavailability, blood-brain barrier penetration, and toxicity .
- QSAR studies : Relate substituent effects (e.g., –OCH, –NO) to activity using partial least squares (PLS) regression .
Q. How can contradictory data in biological activity studies of thiosemicarbazones be resolved?
Methodological Answer: Contradictions arise from:
- Structural variations : Substituent position (para vs. meta) alters steric/electronic effects .
- Assay conditions : Varying pH, serum content, or incubation time impacts redox activity .
Resolution strategies: - Dose-response curves : Ensure activity is concentration-dependent .
- Comparative SAR studies : Test analogs with controlled substituents (e.g., 4-ethoxy vs. 4-nitro derivatives) .
- Redox profiling : Measure ROS generation (e.g., DCFH-DA assay) to confirm mechanism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
